

Application Notes and Protocols: Ethiofencarb Sulfone as a Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethiofencarb is a carbamate insecticide used to control aphids on a variety of agricultural products.[1] Its major metabolites include **Ethiofencarb** sulfoxide and **Ethiofencarb** sulfone.[1] Due to the potential for these residues to remain in food products, regulatory bodies worldwide have established maximum residue limits (MRLs).[2] Accurate monitoring of **Ethiofencarb** and its metabolites is crucial for ensuring food safety and compliance.

Ethiofencarb sulfone is a key metabolite formed through the oxidation of **Ethiofencarb**.[1] As such, high-purity **Ethiofencarb** sulfone is essential as a certified reference material (CRM) for the accurate identification and quantification of this analyte in various matrices.[2][3] These application notes provide detailed protocols for the use of **Ethiofencarb** sulfone as a reference standard in the analysis of pesticide residues in fruits, vegetables, and soil using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Chemical Information:

IUPAC Name: [2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate[3]

CAS Number: 53380-23-7[3]

Molecular Formula: C11H15NO4S[3]



Molecular Weight: 257.31 g/mol [3]

Metabolic Pathway of Ethiofencarb

Ethiofencarb undergoes a two-step oxidation process in biological systems and the environment to form **Ethiofencarb** sulfone. The initial oxidation of the sulfur atom leads to the formation of **Ethiofencarb** sulfoxide, which is then further oxidized to **Ethiofencarb** sulfone. Understanding this pathway is critical for comprehensive residue analysis, as all three compounds may be present in a sample.



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Metabolic pathway of **Ethiofencarb** to **Ethiofencarb** sulfone.

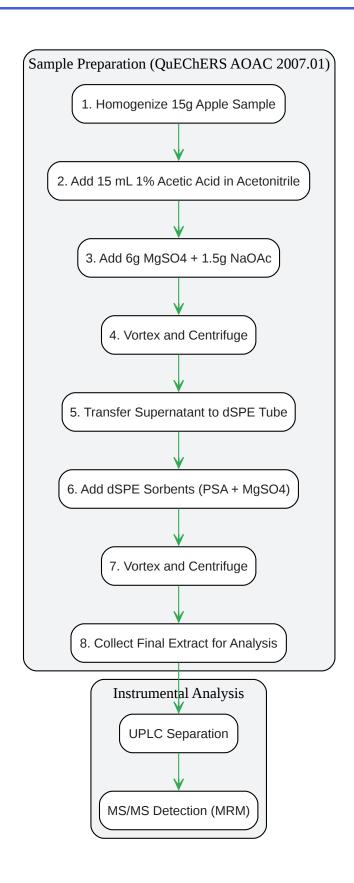
Application: Analysis of Ethiofencarb Sulfone in Apples

This section details the protocol for the quantitative analysis of **Ethiofencarb** sulfone residues in apples using UPLC-MS/MS, incorporating the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Experimental Workflow

The overall workflow involves sample homogenization, extraction and cleanup using the QuEChERS AOAC 2007.01 method, followed by instrumental analysis.





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Workflow for **Ethiofencarb** sulfone analysis in apples.



Materials and Reagents

- Ethiofencarb sulfone certified reference standard (e.g., from HPC Standards GmbH, AccuStandard)[2][4]
- · Acetonitrile (ACN), HPLC grade
- · Acetic acid, glacial
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium acetate (NaOAc), anhydrous
- Primary secondary amine (PSA) sorbent
- Deionized water
- 50 mL polypropylene centrifuge tubes
- 15 mL dispersive SPE (dSPE) tubes

Protocol

3.3.1. Standard Solution Preparation

Prepare a stock solution of **Ethiofencarb** sulfone (e.g., 100 μg/mL) in acetonitrile.[4] From this stock, prepare a series of working standards by serial dilution in a suitable solvent (e.g., acetonitrile) to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

3.3.2. Sample Preparation (QuEChERS AOAC 2007.01)[5][6]

- Homogenization: Weigh 15 g (± 0.1 g) of a homogenized apple sample into a 50 mL centrifuge tube.
- Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube.
- Salting-out: Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.







- Shaking and Centrifugation: Immediately cap and shake the tube vigorously for 1 minute.
 Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA and anhydrous MgSO₄.
- Cleanup: Vortex the dSPE tube for 30 seconds.
- Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
- Final Extract: The supernatant is the final extract. Transfer a portion to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters



Parameter	Setting		
UPLC System			
Column	C18 reversed-phase column (e.g., 100 mm x 2.3 mm, 1.7 μm)		
Mobile Phase A	Water with 0.1% formic acid		
Mobile Phase B	Acetonitrile with 0.1% formic acid		
Flow Rate	0.3 mL/min		
Injection Volume	5 μL		
Column Temperature	40 °C		
Gradient	Example: 5% B hold for 0.5 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 2.4 min		
MS/MS System			
Ionization Mode	Electrospray Ionization (ESI), Positive		
Capillary Voltage	3.0 kV		
Source Temperature	150 °C		
Desolvation Temperature	400 °C		
Acquisition Mode	Multiple Reaction Monitoring (MRM)		

MRM Transitions for **Ethiofencarb** Sulfone[7]

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
258.1	201.1	10	100
258.1	107.1	20	100



Note: The primary transition (258.1 > 201.1) is typically used for quantification, while the secondary transition (258.1 > 107.1) is used for confirmation.

Method Validation Data

The following table summarizes typical performance data for the analysis of **Ethiofencarb** and its metabolites in various food matrices.

Analyte	Matrix	Fortifica tion Level (µg/kg)	Recover y (%)	RSD (%)	LOD (μg/kg)	LOQ (µg/kg)	Referen ce
Ethiofenc arb	Spinach	20	92.0 - 96.8	< 10	0.02 - 0.36	0.06 - 1.9	[8]
Ethiofenc arb	Apple	20	95.7 - 96.4	< 10	0.02 - 0.36	0.06 - 1.9	[8]
Various Pesticide s	Apple	10, 50, 200	70 - 136	< 15	-	10	[9]
Various Pesticide s	Fruits/Ve g	-	89 - 105	< 13.7	3	10	[10]

Note: Data may vary depending on the specific laboratory, instrumentation, and matrix. It is recommended to perform in-house validation.

Application: Analysis of Ethiofencarb Sulfone in Soil

The analysis of pesticide residues in soil is critical for environmental monitoring. The following protocol outlines a method for determining **Ethiofencarb** sulfone in soil samples.

Protocol

4.1.1. Sample Preparation[11]



- Air Drying and Sieving: Air-dry the soil sample at room temperature and sieve it through a 2 mm mesh to remove large debris.
- Extraction: Weigh 20 g of the prepared soil into a flask. Add a suitable extraction solvent such as ethyl acetate.
- Sonication: Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure efficient extraction.
- Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator or a gentle stream of nitrogen.
- Cleanup: The concentrated extract may require a cleanup step using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., silica or Florisil) to remove interfering matrix components.
- Reconstitution: Reconstitute the cleaned extract in a suitable solvent for UPLC-MS/MS analysis.

4.1.2. UPLC-MS/MS Analysis

The UPLC-MS/MS parameters described in section 3.4 can be adapted for the analysis of soil extracts. Method optimization may be necessary to account for matrix effects from the soil.

Quality Control and Best Practices

- Reference Standard Integrity: Always use a certified reference standard from an accredited supplier. Store the standard as recommended by the manufacturer.
- Matrix-Matched Calibration: To compensate for matrix effects (ion suppression or enhancement), it is highly recommended to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.
- Quality Control Samples: Include blank samples, spiked samples (at different concentration levels), and duplicate samples in each analytical batch to monitor method performance, accuracy, and precision.



 System Suitability: Inject a standard solution at the beginning of each analytical run to verify the performance of the UPLC-MS/MS system.

By following these detailed protocols and best practices, researchers and analytical scientists can confidently use **Ethiofencarb** sulfone as a reference standard for the accurate and reliable determination of its residues in various environmental and food matrices.

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